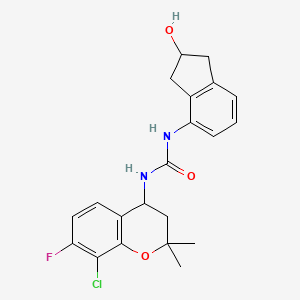![molecular formula C20H21F2N3O2 B10834533 N-[2-(4-tert-butyl-3,5-difluorophenoxy)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B10834533.png)
N-[2-(4-tert-butyl-3,5-difluorophenoxy)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25666693-Compound-86 is a synthetic organic compound known for its selective inhibition of sirtuin 2 (SIRT2), a NAD-dependent protein deacetylase. This compound has shown potential in neuroprotective activity, particularly in the context of neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
The preparation of PMID25666693-Compound-86 involves several synthetic routes and reaction conditions. One common method includes the reaction of 3-(4-morpholinyl)benzoic acid with 3-aminophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an amide bond. This intermediate is then reacted with 5-bromopyridine-3-carboxylic acid under basic conditions to yield the final product .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
PMID25666693-Compound-86 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and tetrahydrofuran, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted derivatives of the original compound, which can be further analyzed for their biological activity .
Scientific Research Applications
PMID25666693-Compound-86 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of sirtuin enzymes and their role in cellular processes.
Biology: The compound is employed in research on neurodegenerative diseases, particularly for its neuroprotective effects and ability to cross the blood-brain barrier.
Medicine: It has potential therapeutic applications in treating conditions like Parkinson’s disease and other neurodegenerative disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of PMID25666693-Compound-86 involves its selective inhibition of sirtuin 2 (SIRT2). SIRT2 is a NAD-dependent deacetylase that plays a crucial role in regulating cellular processes such as aging, inflammation, and stress response. By inhibiting SIRT2, the compound modulates the acetylation status of various proteins, leading to neuroprotective effects. This inhibition is competitive with NAD+ and the enzyme’s peptide substrate, allowing the compound to effectively penetrate the blood-brain barrier and exert its effects in the central nervous system .
Comparison with Similar Compounds
PMID25666693-Compound-86 can be compared with other sirtuin inhibitors, such as:
Sirtinol: Another SIRT2 inhibitor with similar neuroprotective properties but different structural features.
AGK2: A potent SIRT2 inhibitor with higher selectivity and efficacy in neuroprotective assays.
EX-527: A selective inhibitor of sirtuin 1 (SIRT1) with applications in aging and metabolic research.
The uniqueness of PMID25666693-Compound-86 lies in its ability to selectively inhibit SIRT2 while maintaining acceptable blood-brain barrier penetrance, making it a valuable tool in neurodegenerative disease research .
Properties
Molecular Formula |
C20H21F2N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-(4-tert-butyl-3,5-difluorophenoxy)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H21F2N3O2/c1-20(2,3)18-15(21)10-13(11-16(18)22)27-9-7-23-19(26)14-12-24-25-8-5-4-6-17(14)25/h4-6,8,10-12H,7,9H2,1-3H3,(H,23,26) |
InChI Key |
SDAKWMHNXUGINA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1F)OCCNC(=O)C2=C3C=CC=CN3N=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methylamino]-1-oxopropan-2-yl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B10834465.png)
![(2S,4S)-4-[[4-[(3S)-5-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbonyl]benzoyl]amino]-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B10834466.png)
![1-[(1S,3R)-3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834470.png)
![1-[7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)urea](/img/structure/B10834474.png)
![1-[3-Fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea](/img/structure/B10834481.png)
![(3S)-N-[6-(2,2-dimethylpropoxy)pyridin-3-yl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide](/img/structure/B10834489.png)
![N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-methoxyethyl)amino]benzamide](/img/structure/B10834500.png)
![4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[3-(methylcarbamoyl)-4-(2-methylpropoxy)phenyl]benzamide](/img/structure/B10834503.png)
![(2S)-N-[(5S,8S,10aR)-3-[5-[5-[(5S,8S,10aR)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-8-(4-phenyl-1H-benzimidazol-2-yl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]-5-oxopentoxy]pentanoyl]-6-oxo-8-(4-phenyl-1H-benzimidazol-2-yl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]-2-(methylamino)propanamide](/img/structure/B10834513.png)
![N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]-4-[[9-methyl-6-[4-(trifluoromethoxy)phenyl]purin-2-yl]amino]benzamide](/img/structure/B10834514.png)
![3-[(2-amino-2-oxoethyl)-(3-chloropyridin-2-yl)amino]-4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10834525.png)
![2-[3-fluoro-4-(methanesulfonamidomethyl)phenyl]-N-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]acetamide](/img/structure/B10834526.png)
![1-(3-Methyl-2-oxo-1,4-dihydroquinazolin-7-yl)-3-[2-methyl-2-(trifluoromethyl)-3,4-dihydrochromen-4-yl]urea](/img/structure/B10834527.png)
